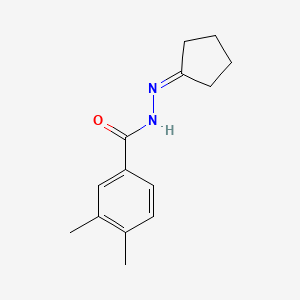![molecular formula C25H21F3N2O2 B10931400 3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10931400.png)
3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and trifluoromethylbenzyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the methoxyphenyl and trifluoromethylbenzyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and trifluoromethylating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, pending further research.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole include other pyrazole derivatives with different substituents. For example:
3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group but may have different aromatic substituents.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different cores, such as benzene or pyridine rings. The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21F3N2O2 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
3,5-bis(3-methoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C25H21F3N2O2/c1-31-21-10-4-7-18(13-21)23-15-24(19-8-5-11-22(14-19)32-2)30(29-23)16-17-6-3-9-20(12-17)25(26,27)28/h3-15H,16H2,1-2H3 |
InChI Key |
AKAXVWZIKXIRMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-difluorophenyl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10931318.png)
![(2E,2'E)-N,N'-(2,2-dimethylpropane-1,3-diyl)bis[3-(3-nitrophenyl)prop-2-enamide]](/img/structure/B10931326.png)
![{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B10931336.png)
![1-(3-bromobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10931338.png)
![2-{[1-(4-Methylphenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10931340.png)
![N-[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10931347.png)


![2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10931354.png)
![methyl 4,5-dimethyl-2-[({1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-3-yl}carbonyl)amino]thiophene-3-carboxylate](/img/structure/B10931358.png)
![[3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B10931385.png)
![2-(3-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}quinoline-4-carboxamide](/img/structure/B10931392.png)
![4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B10931404.png)

